molecular formula C22H21FN2O B3361304 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-03-4

6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B3361304
CAS No.: 918646-03-4
M. Wt: 348.4 g/mol
InChI Key: ANIDWNHGBHWJFH-UHFFFAOYSA-N
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Description

6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a fluorinated dihydroquinolinone derivative characterized by a bicyclic quinoline scaffold substituted with fluorine at the 6-position and four methyl groups at the 3,3,4,4-positions.

Properties

IUPAC Name

6-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c1-21(2)17-12-15(23)9-10-19(17)25(20(26)22(21,3)4)16-11-14-7-5-6-8-18(14)24-13-16/h5-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIDWNHGBHWJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90845341
Record name 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918646-03-4
Record name 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method starts with the preparation of a quinoline derivative, followed by fluorination and methylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride. The final step involves cyclization to form the biquinoline structure under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process. Key considerations include the purity of starting materials and the optimization of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The fluorine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can be contextualized against related dihydroquinolinone and biquinoline derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
This compound 6-F, 3,3,4,4-tetramethyl C₂₁H₂₀FN₂O 334.15 High lipophilicity, steric hindrance, metabolic stability Not reported
3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 6-F, 3-ethyl, 3-methyl C₂₀H₁₈FN₂O 320.13 Reduced steric bulk vs. tetramethyl; potential for enhanced solubility Not reported
[1(2H),3'-Biquinolin]-2-one, 5-fluoro-3,4-dihydro-3,4,4-trimethyl- 5-F, 3,4,4-trimethyl C₂₁H₁₉FN₂O 334.15 Fluorine positional isomer; altered electronic distribution Not reported
3-Methyl-3,4-dihydro-2H-[1,3''-biquinolin]-2-one No fluorine, 3-methyl C₁₉H₁₆N₂O 288.34 Lack of fluorine reduces metabolic stability; simpler substitution pattern Not reported
(Z)-4-(Iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones Trifluoroethyl, iodomethylene C₁₃H₁₀F₃INO 380.12 Fluorinated alkyl chain; iodine enhances reactivity No cytotoxicity on LX-2 cells; promotes proliferation
6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one 6-amino, 1,3-dimethyl C₁₁H₁₄N₂O 200.12 Amino group improves solubility; limited steric hindrance Not reported

Key Observations :

Substituent Effects: Fluorine Position: The 6-fluoro substitution in the target compound contrasts with the 5-fluoro isomer in . Positional changes can alter electronic effects (e.g., dipole moments) and binding interactions with biological targets . Methyl vs. Ethyl Groups: The tetramethyl groups in the target compound enhance lipophilicity but may reduce solubility compared to ethyl-methyl analogs (). Trifluoroethyl Derivatives: Compounds like those in exhibit distinct reactivity due to trifluoroethyl and iodomethylene groups, though they share the dihydroquinolinone core .

Synthetic Routes: The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as nitro reduction (e.g., H₂/Pd-C) and coupling reactions (e.g., thiophene-2-carboximidamide derivatization) .

Biological Activity

6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 918646-03-4) is a compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological properties, and the mechanisms underlying its activity.

  • Molecular Formula : C22H21FN2O
  • Molecular Weight : 348.41 g/mol

The compound features a unique biquinoline structure that contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of biquinoline compounds can possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to biquinolines have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Mechanism of Action : The antimicrobial activity is often linked to the ability of these compounds to bind to bacterial enzymes or disrupt cellular processes.

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy:

  • Cytotoxicity Studies : In vitro evaluations against various cancer cell lines have indicated that certain derivatives can exhibit cytotoxic effects with IC50 values ranging from moderate (41.6 µM) to high (>100 µM) depending on the specific structure and modifications made .
  • Selectivity : The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window for further development.

Study 1: Antimicrobial Efficacy

A comparative study evaluated several biquinoline derivatives against common bacterial strains. The findings revealed that the structural modifications significantly influenced the antimicrobial potency. The most effective derivatives had halogen substitutions that enhanced binding affinity to bacterial targets.

Study 2: Anticancer Mechanisms

In another investigation focusing on hepatocellular carcinoma (HepG2) cells, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress mechanisms.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.5 µg/mL
CytotoxicityHepG2 (cancer cell line)41.6 µM
L-02 (normal liver cell line)>100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

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